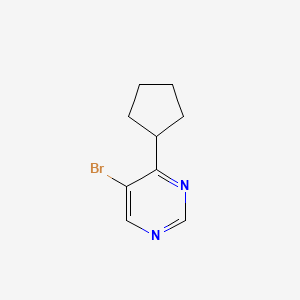

5-Bromo-4-cyclopentylpyrimidine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-4-cyclopentylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c10-8-5-11-6-12-9(8)7-3-1-2-4-7/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYAHCYSOLMPND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC=NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650034 | |

| Record name | 5-Bromo-4-cyclopentylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-32-5 | |

| Record name | 5-Bromo-4-cyclopentylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Pyrimidine Chemical Space and Research Significance

Historical Context and Evolution of Pyrimidine (B1678525) Chemistry Research

The journey of pyrimidine chemistry began in the late 19th century, with the first synthesis of a pyrimidine derivative, barbituric acid, reported in 1879. wikipedia.org The systematic study of pyrimidines was initiated by Pinner in 1884, who also proposed the name "pyrimidin" in 1885. wikipedia.org The parent compound, pyrimidine, was first prepared in 1900. wikipedia.org The discovery of pyrimidine bases—cytosine, thymine, and uracil (B121893)—as essential components of nucleic acids solidified the immense biological importance of this heterocyclic system. wikipedia.orgresearchgate.net

Early research focused on the synthesis and characterization of naturally occurring pyrimidines and their simple derivatives. wikipedia.org Over the past six decades, the field has evolved dramatically, with pyrimidines becoming a crucial core structure in a multitude of drug molecules. nih.govbohrium.com This evolution was driven by the realization that the pyrimidine scaffold is highly amenable to chemical modification, allowing for the creation of vast libraries of derivatives with diverse pharmacological properties. mdpi.comwjarr.com Modern research continues to expand the chemical space of pyrimidines, employing advanced synthetic methodologies to create novel compounds with potential therapeutic applications. tandfonline.comijsat.org

Structural Features and Core Importance of Pyrimidine Scaffolds in Advanced Research

The pyrimidine ring is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. wjarr.com This electron-rich nature and the presence of nitrogen atoms capable of hydrogen bonding are key structural features that contribute to its biological activity. nih.gov The pyrimidine core's ability to interact with various enzymes and receptors within the cell makes it a "privileged scaffold" in medicinal chemistry. bohrium.comnih.gov

The versatility of the pyrimidine scaffold lies in its capacity for substitution at multiple positions (2, 4, 5, and 6), which allows for fine-tuning of its steric, electronic, and pharmacokinetic properties. mdpi.com This structural flexibility has enabled the development of pyrimidine derivatives with a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties. nih.govresearchgate.netresearchtrend.net The inclusion of the pyrimidine motif in numerous FDA-approved drugs underscores its significance in modern drug discovery. ijsat.orgnih.gov

Table 1: Examples of Biological Activities of Pyrimidine Derivatives

| Biological Activity | Reference |

| Anticancer | nih.govijsat.org |

| Antiviral | tandfonline.comnih.gov |

| Antimicrobial | researchtrend.netresearchgate.net |

| Anti-inflammatory | tandfonline.comresearchgate.net |

| Antihypertensive | nih.govresearchtrend.net |

Significance of Halogenation (Bromination) on Pyrimidine Rings in Academic Inquiry

Halogenation, particularly bromination, of the pyrimidine ring is a significant strategy in medicinal chemistry to modulate the biological activity of the parent compound. The introduction of a bromine atom, typically at the C-5 position, can have profound effects on the molecule's properties. researchgate.netresearchgate.net

The C-5 position of the pyrimidine ring is less electron-deficient compared to the C-2, C-4, and C-6 positions, making it more susceptible to electrophilic attack, such as bromination. researchgate.net The introduction of a bromine atom can alter the electronic distribution of the ring, influence its reactivity, and provide a handle for further chemical modifications through cross-coupling reactions. rsc.org

Halogenated pyrimidines have been investigated for various applications, including as radiosensitizers in cancer therapy. researchgate.netnih.govtandfonline.com The incorporation of these analogs into DNA can increase the sensitivity of tumor cells to radiation. nih.govtandfonline.com Bromination can also enhance the potency of certain pyrimidine-based therapeutic agents. mdpi.com Research has shown that the introduction of bromine at the C-5 position can be achieved using various reagents and conditions, including simple inorganic salts at room temperature. researchgate.net

Role of Cyclopentyl Substitution in Pyrimidine Derivatives within Research Paradigms

The introduction of a cyclopentyl group to the pyrimidine scaffold is another important modification that can influence its biological profile. The cyclopentyl moiety adds a bulky, lipophilic character to the molecule, which can affect its binding to target proteins and its pharmacokinetic properties.

Research on cyclopentyl-pyrimidine derivatives has shown their potential as potent inhibitors of specific enzymes. For instance, a series of 2-amino-4-pyrazolecyclopentylpyrimidines were developed and evaluated as inhibitors of insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase, a target in cancer therapy. nih.gov The study found that the in vitro activity was highly dependent on the substitution pattern, including the cyclopentyl ring fused to the pyrimidine core. nih.gov This highlights the role of the cyclopentyl group in optimizing the interaction of the molecule with its biological target.

Current Research Landscape and Future Directions for 5-Bromo-4-cyclopentylpyrimidine and its Analogs

The specific compound, this compound, combines the structural features of a brominated pyrimidine ring and a cyclopentyl substituent. bldpharm.combldpharm.com While detailed research findings specifically on this compound are not extensively available in the public domain, its structure suggests potential for further investigation in several areas of medicinal chemistry.

The presence of the bromine atom at the C-5 position makes it a valuable intermediate for the synthesis of more complex molecules through cross-coupling reactions. rsc.org This allows for the introduction of a wide variety of functional groups, leading to the generation of novel analogs with potentially enhanced biological activities.

Future research on this compound and its analogs is likely to focus on:

Synthesis of novel derivatives: Utilizing the bromo substituent as a synthetic handle to create a library of new compounds.

Biological evaluation: Screening these new analogs for a range of biological activities, particularly in areas where pyrimidine derivatives have shown promise, such as oncology and infectious diseases.

Structure-activity relationship (SAR) studies: Investigating how different substituents at the 5-position, in combination with the 4-cyclopentyl group, influence the biological activity. nih.gov

The continued exploration of pyrimidine derivatives, including those with halogen and cycloalkyl substitutions like this compound, holds significant promise for the discovery of new therapeutic agents. researchgate.netgsconlinepress.comorientjchem.org

Advanced Synthetic Methodologies for 5 Bromo 4 Cyclopentylpyrimidine and Its Derivatives

Strategizing Regioselective Bromination of Pyrimidine (B1678525) Cores

The pyrimidine ring is an electron-deficient (π-deficient) system, a characteristic that dictates its reactivity. Electrophilic substitution, such as bromination, is generally challenging and occurs preferentially at the C-5 position, which is the most electron-rich carbon. slideshare.net Conversely, nucleophilic attack is favored at the electron-poor C-2, C-4, and C-6 positions. slideshare.netstackexchange.com

Electrophilic Bromination Approaches for Pyrimidine C-5 Positions

Direct bromination at the C-5 position is the most common strategy for introducing a bromine atom onto a pre-existing pyrimidine ring. This electrophilic aromatic substitution is typically achieved using a variety of brominating agents, often under specific conditions to ensure high regioselectivity and yield. nih.gov The choice of reagent can depend on the other substituents present on the pyrimidine core.

Common reagents and methods include:

N-Bromosuccinimide (NBS): A widely used reagent for C-5 bromination, often in polar aprotic solvents like DMF or in ionic liquids. nih.govelsevierpure.com

1,3-Dibromo-5,5-dimethylhydantoin (B127087) (DBDMH): An efficient source of electrophilic bromine that can smoothly brominate pyrimidine nucleosides at the C-5 position in aprotic solvents like dichloromethane (B109758) (CH2Cl2) or acetonitrile (B52724) (CH3CN). nih.gov The efficiency of this reaction can sometimes be enhanced by the addition of a Lewis acid. nih.gov

Bromine (Br2): Elemental bromine can be used in various solvent systems, such as water, acetic acid, or carbon tetrachloride, to achieve C-5 bromination. nih.gov

Other Reagent Systems: Combinations like potassium bromide (KBr) with an oxidant (e.g., Oxone®) or ceric ammonium (B1175870) nitrate (B79036) (CAN) with lithium bromide (LiBr) have also been successfully employed for the C-5 bromination of uracil (B121893) derivatives. nih.gov

These electrophilic agents (Br+ equivalents) react with the pyrimidine ring, which acts as the nucleophile, in a classic substitution mechanism. acsgcipr.org

Table 1: Selected Reagents for Electrophilic Bromination at Pyrimidine C-5 Position

| Reagent | Abbreviation | Typical Solvents | Notes |

|---|---|---|---|

| N-Bromosuccinimide | NBS | DMF, Ionic Liquids | Commonly used, mild, and effective. nih.govelsevierpure.com |

| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | CH2Cl2, CH3CN, DMF | Efficient reagent, can be catalyzed by Lewis acids. nih.gov |

| Bromine | Br2 | Acetic Acid, Water | The classical reagent, conditions can be harsh. nih.gov |

| Potassium Bromide / Oxone® | KBr/Oxone® | Aqueous conditions | A "greener" alternative using an in-situ generated oxidant. nih.gov |

Nucleophilic Substitution Strategies for Bromine Introduction on Pyrimidines

Introducing a bromine atom via nucleophilic substitution is less direct than electrophilic bromination. This strategy does not typically involve the pyrimidine ring attacking an electrophile. Instead, it relies on the displacement of a pre-existing leaving group on the pyrimidine ring by a bromide nucleophile (Br⁻). pressbooks.pub

The C-2, C-4, and C-6 positions of the pyrimidine ring are activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens. stackexchange.com A good leaving group, such as a chloro, tosyl, or triflate group, at one of these positions can be displaced. The stability of the anionic Meisenheimer-like intermediate, which is delocalized over the nitrogen atoms, facilitates this reaction. stackexchange.com

Therefore, a synthetic strategy could involve:

Synthesis of a pyrimidine with a suitable leaving group (e.g., chlorine) at the C-4 position.

Substitution of this leaving group with a bromide ion.

However, a more common scenario in the synthesis of halogenated pyrimidines is the reverse: using a bromine atom as a leaving group itself, to be displaced by another nucleophile. pressbooks.pub Another potential, though less common, route is a Sandmeyer-type reaction, where an amino group is converted into a diazonium salt and subsequently displaced by a bromide.

Synthesis of Cyclopentyl-Substituted Pyrimidines

Attaching the cyclopentyl group to the pyrimidine core is a critical step that can be achieved through several modern synthetic methods.

Palladium-Catalyzed Coupling Reactions for Cyclopentyl Incorporation

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile methodology for forming carbon-carbon bonds. elsevierpure.com These reactions are central to modern organic synthesis and are highly applicable for creating cyclopentyl-substituted pyrimidines. The general approach involves coupling a halopyrimidine with an organometallic cyclopentyl reagent.

Key cross-coupling reactions include:

Suzuki Coupling: This involves the reaction of a halopyrimidine (e.g., 4-chloro- or 4-bromopyrimidine) with cyclopentylboronic acid or its esters in the presence of a palladium catalyst and a base.

Stille Coupling: This reaction couples a halopyrimidine with a cyclopentyl-organotin reagent, such as cyclopentyltributylstannane, catalyzed by a palladium complex. elsevierpure.com

Negishi Coupling: This method uses a cyclopentyl-organozinc reagent, which is coupled with the halopyrimidine under palladium catalysis.

These methods are prized for their high functional group tolerance and reliability, making them suitable for complex molecule synthesis.

Table 2: Major Palladium-Catalyzed Cross-Coupling Reactions for Cyclopentyl Incorporation

| Reaction Name | Organometallic Reagent | Key Features |

|---|---|---|

| Suzuki Coupling | R-B(OH)₂ (Cyclopentylboronic acid) | Stable, low-toxicity boron reagents; requires a base. |

| Stille Coupling | R-Sn(Bu)₃ (Cyclopentyltributylstannane) | High-yielding; organotin reagents are toxic. elsevierpure.com |

| Negishi Coupling | R-ZnX (Cyclopentylzinc halide) | Highly reactive organozinc reagents; sensitive to air and moisture. |

Direct Functionalization Approaches for Cyclopentyl Group Attachment

More recent advancements in synthetic chemistry have focused on direct C-H functionalization, which avoids the need to pre-functionalize the pyrimidine ring with a halide or other leaving group. nih.gov These methods are highly atom-economical and can simplify synthetic routes.

Strategies include:

Direct C-H Arylation/Alkylation: This involves the palladium-catalyzed coupling of a C-H bond on the pyrimidine ring directly with an organohalide (e.g., cyclopentyl bromide or iodide). While C-H activation of pyrimidines is challenging, specific directing groups or conditions can achieve regioselectivity. nih.gov

Cross-Dehydrogenative Coupling (CDC): This ideal reaction class involves coupling the C-H bond of a pyrimidine with the C-H bond of cyclopentane, typically using a metal catalyst and an oxidant. nih.gov

Radical-Based Methods: Another approach is the generation of a cyclopentyl radical which then adds to the pyrimidine ring. This can be achieved through various methods, including photoredox catalysis.

Convergent and Divergent Synthetic Pathways for 5-Bromo-4-cyclopentylpyrimidine

The synthesis of this compound can be approached through several strategic pathways, which can be broadly categorized as convergent, divergent, or linear (ring synthesis).

Convergent Pathways: These strategies involve synthesizing key fragments of the molecule separately before combining them in a final step.

Route A: Bromination as the Final Step:

Synthesize 4-cyclopentylpyrimidine via a palladium-catalyzed coupling of a 4-halopyrimidine with a cyclopentyl-organometallic reagent.

Perform a regioselective electrophilic bromination at the C-5 position using a reagent like NBS or DBDMH.

Route B: Cyclopentylation as the Final Step:

Synthesize a di-halogenated pyrimidine intermediate, such as 5-bromo-4-chloropyrimidine. This can be achieved, for example, by brominating a 4-chloropyrimidine (B154816) derivative. google.com

Perform a selective palladium-catalyzed cross-coupling reaction at the C-4 position with a cyclopentyl-organometallic reagent. The C-4 position is generally more reactive than the C-5 position in such couplings due to its proximity to the ring nitrogens.

Divergent Pathways: These strategies create a common intermediate that can be used to generate a library of related compounds, including the target molecule.

From 5-Bromo-4-chloropyrimidine: This versatile intermediate can be a starting point. Coupling with a cyclopentyl reagent yields the target compound, while coupling with other nucleophiles or organometallic reagents at the C-4 position would produce a range of other derivatives. The synthesis of a related compound, 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, from 5-bromo-2,4-dichloropyrimidine (B17362) highlights the feasibility of selective substitution at the C-4 position. chemicalbook.combldpharm.com

Ring Synthesis Pathway: This linear approach builds the substituted pyrimidine ring from acyclic precursors that already contain the necessary functional groups.

A well-established method for pyrimidine synthesis is the condensation of a 1,3-dielectrophile with an N-C-N dinucleophile (e.g., an amidine). nih.govnih.gov A plausible route to this compound would be the condensation of 2-bromo-3-oxo-3-cyclopentylpropanal (or a synthetic equivalent) with formamidine. This approach constructs the fully substituted ring in a single cyclization step, offering high efficiency. organic-chemistry.orgmdpi.com

Table 3: Comparison of Synthetic Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Convergent Route A | Cyclopentylation followed by bromination. | Late-stage bromination is often high-yielding and regioselective. | Requires synthesis of 4-cyclopentylpyrimidine intermediate. |

| Convergent Route B | Bromination followed by selective cyclopentylation. | Utilizes differential reactivity of C-4 and C-5 halogens. | May require careful optimization of selective coupling conditions. |

| Divergent Route | Use of a common intermediate like 5-bromo-4-chloropyrimidine. | Efficient for creating a library of related analogues. | May involve more steps to reach the initial key intermediate. |

| Ring Synthesis | Building the ring from acyclic precursors. | Potentially the most direct route; high step economy. | Requires synthesis of specific, highly functionalized acyclic starting materials. |

Multicomponent Reaction Strategies in Pyrimidine Synthesis

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. fao.org These reactions are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. rsc.org

For the synthesis of a 4-cyclopentylpyrimidine scaffold, a three-component reaction is a viable strategy. A representative approach would involve the condensation of an amidine, an α,β-unsaturated ketone (enone), and an aldehyde. In the context of synthesizing the core of this compound, cyclopentanecarboxaldehyde could serve as the aldehyde component. A general representation of a three-component pyrimidine synthesis is shown below. fao.orgrsc.org

| Reactant A | Reactant B | Reactant C | Catalyst/Solvent | Product |

| Amidine | Enone | Aldehyde | Base/Solvent | Polysubstituted Pyrimidine |

Table 1: Generalized Three-Component Pyrimidine Synthesis.

A plausible pathway involves the initial reaction between the aldehyde and the enone, followed by the cyclocondensation with the amidine to form the pyrimidine ring. The specific substitution pattern on the final product can be controlled by the choice of the starting materials.

Intramolecular Cyclization and Tandem Reactions for Pyrimidine Scaffolds

Intramolecular cyclization and tandem (or domino) reactions offer sophisticated and efficient pathways to complex heterocyclic systems like pyrimidines from acyclic precursors. These reactions often proceed with high regio- and stereoselectivity. A common strategy involves an initial intermolecular reaction, such as an aza-Michael addition, followed by an intramolecular cyclization to construct the pyrimidine ring. rsc.orgacs.org

A relevant tandem reaction for forming a pyrimidine scaffold is the aza-Michael addition of an amidine to an α,β-unsaturated carbonyl compound, followed by intramolecular condensation and subsequent dehydration/aromatization. organic-chemistry.org For the synthesis of a 4-cyclopentylpyrimidine derivative, a precursor containing the cyclopentyl moiety would be required. The reaction of trifluorinated 2-bromoenones with amidines to yield trifluoromethylated pyrimidines through an aza-Michael addition–intramolecular cyclization–dehydrohalogenation/dehydration cascade highlights the utility of this approach. organic-chemistry.org

| Reactant A | Reactant B | Reaction Type | Conditions | Product |

| Amidine | α,β-Unsaturated Ketone | Tandem aza-Michael addition/intramolecular cyclization | Base, Solvent, Heat | Substituted Pyrimidine |

Table 2: Representative Tandem Reaction for Pyrimidine Synthesis.

This methodology allows for the controlled construction of the pyrimidine core with desired substituents based on the judicious choice of the acyclic starting materials.

One-Pot Synthesis Protocols for Brominated Pyrimidines

The direct bromination of pyrimidine and purine (B94841) nucleosides at the C-5 and C-8 positions, respectively, has been successfully achieved using reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBH) in aprotic solvents. nih.gov This method is efficient and compatible with common protecting groups. nih.gov A one-pot synthesis of 2,5-disubstituted pyrimidines from nitriles has also been reported, showcasing the versatility of one-pot procedures in pyrimidine synthesis. nih.gov A hypothetical one-pot synthesis of this compound could involve the initial formation of the 4-cyclopentylpyrimidine ring followed by in-situ bromination.

| Precursor | Brominating Agent | Catalyst/Solvent | Conditions | Product |

| 4-Cyclopentylpyrimidine | 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | Lewis Acid (optional), Aprotic Solvent (e.g., DMF) | Room Temperature | This compound |

Table 3: Representative One-Pot Bromination of a Pyrimidine.

Functionalization and Derivatization of this compound

The bromine atom at the C-5 position of this compound serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

Carbon-Carbon Bond Formation Reactions (e.g., Suzuki-Miyaura, Sonogashira Couplings)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura and Sonogashira couplings are particularly prominent examples.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction is widely used due to the stability and low toxicity of the organoboron reagents. rsc.orgacs.org 5-Bromopyrimidines are effective substrates for Suzuki-Miyaura couplings, allowing for the introduction of various aryl and heteroaryl groups at the C-5 position. illinois.edu

The Sonogashira coupling is the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This reaction is a highly reliable method for the formation of C(sp²)-C(sp) bonds and has been extensively used in the synthesis of natural products and pharmaceuticals. libretexts.orgnih.gov this compound can be readily coupled with a variety of terminal alkynes to introduce alkynyl substituents.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, K₃PO₄ | Toluene, Dioxane |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N, Piperidine (B6355638) | THF, DMF |

Table 4: Typical Conditions for C-C Coupling Reactions on Bromopyrimidines.

Carbon-Nitrogen Bond Formation (Amination, Buchwald-Hartwig Amination)

The formation of carbon-nitrogen bonds is of fundamental importance in the synthesis of a vast array of biologically active compounds. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, and it has become a cornerstone of modern organic synthesis for the construction of C-N bonds. wikipedia.orglibretexts.org This reaction is known for its broad substrate scope and functional group tolerance. rsc.orgresearchgate.net this compound can be efficiently coupled with a wide range of primary and secondary amines, including anilines and aliphatic amines, using a suitable palladium catalyst and ligand system. nih.gov

| Amine | Catalyst | Ligand | Base | Solvent |

| Primary/Secondary Aliphatic or Aromatic Amine | Pd₂(dba)₃ or Pd(OAc)₂ | BINAP, XPhos, RuPhos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane |

Table 5: Representative Conditions for Buchwald-Hartwig Amination of a Bromopyrimidine.

Carbon-Sulfur Bond Formation (Thiolation, C-S Coupling)

The introduction of sulfur-containing functional groups into aromatic and heteroaromatic systems is crucial for the development of new pharmaceuticals and materials. Palladium-catalyzed C-S cross-coupling reactions provide a direct and efficient method for the formation of carbon-sulfur bonds. These reactions typically involve the coupling of an aryl halide with a thiol in the presence of a palladium catalyst and a base.

This methodology can be applied to this compound to synthesize a variety of thioethers. The choice of ligand is often critical for achieving high yields and preventing catalyst deactivation.

| Thiol | Catalyst | Ligand | Base | Solvent |

| Aliphatic or Aromatic Thiol | Pd(OAc)₂ or Pd₂(dba)₃ | Xantphos, DPEPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |

Table 6: General Conditions for Palladium-Catalyzed Thiolation of a Bromopyrimidine.

Advanced Functionalization Techniques (e.g., C-H Functionalization)

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the diversification of heterocyclic compounds, including pyrimidines. This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes. While specific examples detailing the C-H functionalization of this compound are not extensively documented, the broader application of this methodology to the pyrimidine core provides a strong basis for its potential use.

Transition-metal catalysis, particularly with rhodium, has been successfully employed for the C-H cyanation of aryl isoquinolines, a reaction that can be conceptually extended to pyrimidine systems. acs.org For instance, the use of a chiral rhodium complex has enabled atroposelective C-H cyanation, offering a pathway to axially chiral nitrile derivatives. acs.org Another strategy involves a deconstruction-reconstruction approach, where pyrimidines are converted to N-arylpyrimidinium salts, which can then be cleaved and subsequently recyclized to form a variety of other heterocycles. nih.gov This method allows for the diversification of the pyrimidine core into azoles and other nitrogen-containing rings. nih.gov

These advanced techniques offer significant potential for the late-stage functionalization of complex molecules containing the this compound scaffold, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize environmental impact and enhance efficiency. Key areas of focus include the use of microwave-assisted synthesis and the adoption of environmentally benign solvent systems.

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in green chemistry, offering significant advantages over conventional heating methods. researchgate.net These benefits include dramatically reduced reaction times, higher product yields, and improved purity. researchgate.netresearchgate.net The heating in microwave synthesis occurs through dipolar polarization and ionic conduction, leading to rapid and uniform heating of the reaction mixture. benthamdirect.comnih.gov

The application of microwave irradiation has been successfully demonstrated in the synthesis of a wide range of pyrimidine derivatives. benthamdirect.comnih.goveurekaselect.com For example, the Knoevenagel condensation followed by Michael addition and cyclization to produce pyrimidine derivatives can be efficiently carried out under microwave irradiation, often in a matter of minutes compared to hours with conventional heating. researchgate.net Similarly, multicomponent reactions, such as the synthesis of 2,4,6-triarylpyrimidines, have been achieved under microwave and solvent-free conditions, yielding good to excellent results. mdpi.com The use of microwave assistance in the synthesis of 2-amino-4-chloro-pyrimidine derivatives has also been reported, with reactions completed in 15-30 minutes at elevated temperatures. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrimidine Derivatives

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours to Days | Minutes | researchgate.netnih.gov |

| Product Yield | Moderate to Good | Good to Excellent | researchgate.netresearchgate.net |

| Energy Consumption | Higher | Lower | benthamdirect.com |

| Reaction Conditions | Often requires harsh conditions | Milder conditions | researchgate.net |

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. researchgate.net Consequently, there is a significant research effort focused on the use of solvent-free conditions or the replacement of conventional solvents with more environmentally benign alternatives.

Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and simplicity in processing. Mechanochemical methods, such as ball milling, have been employed for the synthesis of pyrimidine derivatives without the need for a solvent. acs.org For instance, a one-pot, three-component reaction to produce dihydropyrimidinones has been successfully conducted under solvent-free conditions using ultrasound or microwave irradiation. eurekaselect.com Another approach involves the use of ammonium iodide to promote a three-component tandem reaction for the synthesis of substituted pyrimidines under metal- and solvent-free conditions. acs.org

Water is an ideal green solvent due to its non-toxic, non-flammable, and readily available nature. nih.gov The development of water-compatible catalytic systems has enabled the synthesis of pyrimidines in aqueous media. For example, L-proline has been used as a catalyst for the synthesis of fused pyrimidines in water, providing good yields and a simple workup procedure. nih.gov The use of β-cyclodextrin as a catalyst has also been shown to be effective for the synthesis of pyrimidine derivatives in water. mdpi.com

Ionic liquids are another class of alternative solvents that have gained attention due to their low volatility and thermal stability. chemistryviews.org While their "green" credentials can be debated, they offer unique properties that can be advantageous in certain synthetic applications. chemistryviews.org

Table 2: Examples of Green Solvents in Pyrimidine Synthesis

| Solvent System | Reaction Type | Advantages | Reference |

|---|---|---|---|

| Solvent-Free (Mechanochemistry) | Multicomponent reactions | Reduced waste, high efficiency | acs.org |

| Water | Catalytic cycloadditions | Non-toxic, inexpensive, safe | mdpi.comnih.gov |

| Ethanol | Cyclization reactions | Renewable, less toxic than many organic solvents | nih.gov |

Mechanistic Investigations of Reactions Involving 5 Bromo 4 Cyclopentylpyrimidine

Elucidation of Reaction Pathways and Transition States in Functionalization

The functionalization of the 5-Bromo-4-cyclopentylpyrimidine core can proceed through various reaction pathways, largely dictated by the reagents, catalysts, and conditions employed. A prominent pathway for the modification of the pyrimidine (B1678525) ring is through palladium-catalyzed cross-coupling reactions. In these reactions, the carbon-bromine bond at the 5-position is the primary site of reactivity.

Theoretical and experimental studies on similar 5-bromopyrimidine (B23866) systems suggest that the reaction mechanism for transformations like the Suzuki or Stille coupling involves a series of well-defined steps. The catalytic cycle typically begins with the oxidative addition of the this compound to a low-valent palladium(0) complex. This step is often rate-determining and involves the formation of a palladium(II) intermediate where the pyrimidine ring is attached to the metal center. Subsequent steps include transmetalation with an organometallic reagent (e.g., an organoboron or organotin compound) and reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the transition states of these elementary steps. These calculations can model the geometry and energy of the transition state structures, providing insights into the activation barriers for each step of the catalytic cycle. For instance, the transition state for the oxidative addition would show the incipient formation of the Pd-C and Pd-Br bonds, with a corresponding elongation of the C-Br bond in the pyrimidine ring.

Another significant reaction pathway for brominated pyrimidines is the nucleophilic aromatic substitution of hydrogen (SNH). researchgate.net In certain instances, particularly when catalyzed by a Lewis acid, this can compete with or even dominate over palladium-catalyzed cross-coupling. researchgate.net The mechanism of the SNH reaction involves the direct attack of a nucleophile on an electron-deficient carbon atom of the pyrimidine ring, facilitated by the electron-withdrawing nature of the nitrogen atoms. The presence of the bromine atom further influences the regioselectivity of this attack.

Role of Catalysis in Transformations of Brominated Pyrimidines (e.g., Palladium Catalysis)

Catalysis is paramount in achieving efficient and selective transformations of this compound. Palladium catalysis, in particular, has been extensively utilized for the functionalization of brominated pyrimidines. The choice of the palladium catalyst, including the specific ligands coordinated to the metal center, plays a critical role in the outcome of the reaction.

Research on related 5-bromopyrimidine systems has shown that the reaction conditions, including the choice of base and solvent, are crucial for the success of palladium-catalyzed transformations. researchgate.net The base is required to facilitate the transmetalation step and to neutralize the acid generated during the reaction. The solvent must be capable of dissolving the reactants and the catalyst and often influences the stability of the catalytic species and the reaction rate. Microwave-assisted organic synthesis has also emerged as a powerful tool for accelerating these palladium-catalyzed reactions, often leading to higher yields and shorter reaction times. researchgate.net

Lewis acid catalysis can also play a significant role in the transformations of brominated pyrimidines, particularly in promoting SNH reactions. researchgate.net The Lewis acid can coordinate to the nitrogen atoms of the pyrimidine ring, increasing its electrophilicity and making it more susceptible to nucleophilic attack.

Kinetics and Thermodynamics of Key Reactions

The kinetics and thermodynamics of reactions involving this compound govern the rate at which products are formed and the position of the chemical equilibrium. Understanding these aspects is essential for optimizing reaction conditions to achieve high yields and selectivity.

Stereochemical Outcomes and Control in Synthetic Routes

The stereochemical outcomes of reactions involving this compound are of particular importance when the cyclopentyl group or any newly introduced functional group contains a stereocenter. The cyclopentyl group itself is achiral, but its substitution can lead to the formation of stereoisomers.

In synthetic routes that build upon the this compound scaffold, controlling the stereochemistry is a key challenge. If a chiral center is introduced during a reaction, the product can be a racemic mixture of enantiomers or a mixture of diastereomers. The development of stereoselective synthetic methods is therefore highly desirable.

For instance, in a palladium-catalyzed cross-coupling reaction where the coupling partner is chiral, the stereochemical integrity of the chiral center in the coupling partner is generally retained in the product. However, if the reaction creates a new stereocenter on the pyrimidine ring or its substituent, the stereoselectivity will depend on the mechanism of the reaction and the nature of the catalyst and reagents used.

The use of chiral ligands on the palladium catalyst can induce enantioselectivity in reactions that create a new stereocenter. These chiral ligands can create a chiral environment around the metal center, leading to a preferential formation of one enantiomer over the other. The degree of enantioselectivity is typically expressed as the enantiomeric excess (ee).

Similarly, in nucleophilic substitution reactions, the stereochemical outcome depends on the mechanism. An SN2-type reaction at a chiral center on a substituent would proceed with an inversion of configuration, while an SN1-type reaction would likely lead to racemization.

Computational and Theoretical Studies of 5 Bromo 4 Cyclopentylpyrimidine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of 5-Bromo-4-cyclopentylpyrimidine. DFT methods are used to determine the molecule's geometry, orbital energies, and the distribution of electron density. acs.org These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties.

For a molecule like this compound, DFT calculations would typically be performed to optimize its three-dimensional structure and to compute key electronic descriptors. The choice of functional and basis set is crucial for obtaining accurate results. A common approach involves using a hybrid functional, such as B3LYP, with a basis set like 6-31+G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules. nih.gov

Key parameters that would be determined from DFT calculations include:

Optimized Geometry: The precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. acs.org

Electron Density Distribution and Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron-rich and electron-poor regions of the molecule, highlighting the electronegative nitrogen atoms of the pyrimidine (B1678525) ring and the bromine atom as sites susceptible to electrophilic or nucleophilic attack.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 2.1 D | Measures the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent typical data that would be generated from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide detailed insights into its conformational flexibility and how it interacts with its environment, such as a solvent or a biological receptor.

The conformational landscape of this compound is largely determined by the rotation of the cyclopentyl group relative to the pyrimidine ring. MD simulations can explore the potential energy surface associated with this rotation and identify the most stable conformations. These simulations would also reveal the dynamics of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are crucial for understanding its physical properties and biological activity.

A typical MD simulation protocol would involve:

Placing the molecule in a simulation box with a chosen solvent (e.g., water).

Assigning a force field (e.g., AMBER, CHARMM) to describe the interatomic forces.

Running the simulation for a sufficient length of time (nanoseconds to microseconds) to sample a representative range of conformations and interactions.

Analysis of the MD trajectory would provide information on conformational preferences, interaction energies, and the structure of the solvent around the molecule.

In Silico Prediction of Reactivity and Selectivity Profiles

The reactivity and selectivity of this compound in chemical reactions can be predicted using computational methods. These in silico predictions are often based on the electronic structure information obtained from quantum chemical calculations.

Key indicators of reactivity include:

Fukui Functions and Dual Descriptors: These concepts from conceptual DFT help to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks.

Activation Energies of Reaction Pathways: By modeling potential reaction pathways and calculating the associated activation energies, the most likely products of a reaction can be predicted. For instance, in a nucleophilic aromatic substitution reaction, calculations can determine whether the bromine atom or a hydrogen atom on the pyrimidine ring is more likely to be substituted.

The prediction of reactive metabolite formation is another important application. Computational models can be used to identify whether a molecule is likely to be metabolized into a reactive species that could cause toxicity. mdpi.com

Computational Mechanistic Studies of this compound Reactions

Computational chemistry can be used to investigate the detailed mechanisms of reactions involving this compound. By mapping the entire reaction coordinate and identifying all transition states and intermediates, a complete picture of the reaction mechanism can be obtained.

For example, in a Suzuki coupling reaction where the bromine atom is replaced with a new carbon-carbon bond, computational studies can elucidate the energetics of the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. This level of detail is invaluable for optimizing reaction conditions and for designing more efficient synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound have been identified in the literature, the principles of QSAR are highly relevant for the design of new pyrimidine-based compounds. mdpi.comnih.gov

A QSAR study on a series of this compound analogs would involve the following steps:

Data Collection: Synthesizing a series of related compounds and measuring their biological activity (e.g., as enzyme inhibitors).

Descriptor Calculation: For each compound, a set of molecular descriptors (e.g., physicochemical properties, electronic properties, topological indices) would be calculated.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is developed that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested.

A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. nih.gov

Advanced Spectroscopic Characterization and Analytical Techniques in 5 Bromo 4 Cyclopentylpyrimidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D-NMRs)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 5-Bromo-4-cyclopentylpyrimidine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms.

¹H NMR: Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the pyrimidine (B1678525) ring protons and the protons of the cyclopentyl group. The aromatic protons on the pyrimidine ring would appear in the downfield region, typically between δ 8.5 and 9.0 ppm. The cyclopentyl protons would produce more complex multiplets in the upfield aliphatic region (approximately δ 1.5-3.5 ppm). The integration of these signals corresponds to the number of protons in each environment, and their splitting patterns (e.g., triplets, quartets) reveal adjacent proton-proton couplings.

¹³C NMR: Carbon-13 NMR (¹³C NMR) is used to determine the number and type of carbon atoms in a molecule. researchgate.net Each unique carbon atom in this compound gives a distinct signal. The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region (δ 110-165 ppm), with the carbon atom bonded to the bromine atom showing a characteristic shift. The aliphatic carbons of the cyclopentyl group will appear in the upfield region (δ 20-50 ppm).

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish definitive structural assignments. COSY spectra reveal correlations between coupled protons, helping to trace the connectivity within the cyclopentyl ring. HSQC spectra correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Table 1: Predicted NMR Data for this compound

| Analysis | Predicted Chemical Shift (δ ppm) | Structural Assignment |

| ¹H NMR | ~ 8.8 (s, 1H), 8.6 (s, 1H) | Pyrimidine ring protons |

| ~ 3.2-3.5 (m, 1H) | Cyclopentyl CH attached to ring | |

| ~ 1.6-2.2 (m, 8H) | Cyclopentyl CH₂ groups | |

| ¹³C NMR | ~ 160-165 | C=N carbons in pyrimidine ring |

| ~ 110-120 | Carbon bearing bromine (C-Br) | |

| ~ 155-160 | Other pyrimidine ring carbons | |

| ~ 35-45 | Cyclopentyl CH attached to ring | |

| ~ 25-35 | Cyclopentyl CH₂ carbons |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and confirming the elemental composition of this compound. The compound has a molecular formula of C₉H₁₁BrN₂ and a molecular weight of approximately 227.10 g/mol . synquestlabs.combiomall.in

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. For C₉H₁₁BrN₂, the calculated monoisotopic mass is 226.01056 Da. nih.gov A key feature in the mass spectrum of this compound is the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two major peaks in the mass spectrum, [M]+ and [M+2]+, of almost equal intensity, which is a characteristic signature for a molecule containing a single bromine atom.

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. bldpharm.com This technique is useful for analyzing complex mixtures and confirming the molecular weight of the purified compound.

Fragmentation Analysis: In addition to the molecular ion peak, mass spectrometry provides information about the molecule's structure through fragmentation patterns. Common fragmentation pathways for this compound might include the loss of the cyclopentyl group ([M-C₅H₉]⁺) or cleavage of the bromine atom ([M-Br]⁺).

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular ion with ⁷⁹Br | ~ 226.0 |

| [M+2]⁺ | Molecular ion with ⁸¹Br | ~ 228.0 |

| [M-Br]⁺ | Loss of a bromine atom | ~ 147.1 |

| [M-C₅H₉]⁺ | Loss of the cyclopentyl group | ~ 157.9 / 159.9 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations like stretching and bending. msu.edu The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

The spectrum is expected to show absorptions for:

Aromatic C-H stretching: Above 3000 cm⁻¹, characteristic of the C-H bonds on the pyrimidine ring. vscht.cz

Aliphatic C-H stretching: Just below 3000 cm⁻¹, arising from the C-H bonds of the cyclopentyl group. libretexts.org

C=C and C=N stretching: In the 1400-1600 cm⁻¹ region, corresponding to the vibrations of the pyrimidine ring.

C-H bending: Vibrations for the aliphatic CH₂ groups appear around 1450 cm⁻¹. libretexts.org

C-Br stretching: A weaker absorption in the fingerprint region, typically between 500-700 cm⁻¹, indicating the presence of a carbon-bromine bond.

Table 3: Predicted IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3050 - 3150 | C-H Stretch | Aromatic (Pyrimidine) |

| 2850 - 2970 | C-H Stretch | Aliphatic (Cyclopentyl) |

| 1400 - 1600 | C=N and C=C Stretch | Pyrimidine Ring |

| 1450 - 1470 | C-H Bend | Aliphatic (CH₂) |

| 500 - 700 | C-Br Stretch | Bromo-substituent |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, UPLC, TLC)

Chromatographic techniques are essential for separating this compound from reaction byproducts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the most common methods for purity analysis. bldpharm.com A typical method would involve a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with an acidic modifier. sielc.com The purity of the compound is determined by integrating the area of its corresponding peak and expressing it as a percentage of the total area of all peaks in the chromatogram. UPLC offers faster analysis times and higher resolution compared to traditional HPLC due to the use of smaller particle size columns. sielc.com

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique used to monitor the progress of a reaction and for preliminary purity checks. A small amount of the compound is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a suitable mobile phase. The retention factor (Rf) value is characteristic for a compound in a given system and can be compared to a reference standard.

Table 4: General Conditions for Chromatographic Analysis

| Technique | Stationary Phase | Typical Mobile Phase | Detection | Application |

| HPLC/UPLC | C18 Silica | Acetonitrile/Water Gradient | UV (e.g., at 254 nm) | Purity Assessment, Quantification |

| TLC | Silica Gel | Ethyl Acetate/Hexane | UV Light | Reaction Monitoring, Purity Check |

X-ray Crystallography for Solid-State Structure Determination

While specific crystal structure data for this compound is not widely available in published literature, such an analysis would provide unequivocal proof of its structure. researchgate.net The data obtained would be invaluable for understanding its physical properties and for computational modeling studies. The process involves growing a single crystal of the compound, bombarding it with X-rays, and analyzing the resulting diffraction pattern to build a detailed model of the atomic arrangement.

No Publicly Available Research Data for Biological Activities of this compound

Following a comprehensive review of scientific literature and patent databases, there is currently no publicly available research detailing the specific biological and medicinal chemistry activities of the chemical compound This compound and its derivatives in the areas of anticancer or antimicrobial research as outlined in the requested article structure.

While the pyrimidine scaffold is a foundational element in a vast number of biologically active molecules, and various substituted pyrimidines are extensively studied for therapeutic potential, research specifically focused on the this compound core is not present in the accessible scientific domain.

Searches for data on this specific compound have yielded the following:

Commercial Availability: The compound this compound is listed by several chemical suppliers, indicating its availability for research purposes.

Use as a Chemical Intermediate: Closely related structures, such as 5-bromo-2-chloro-4-cyclopentylpyrimidine-4,5-diamine, have been mentioned in literature as intermediates for the synthesis of more complex heterocyclic compounds like purines. rsc.orgresearchgate.net However, the biological activity of these intermediates themselves is not reported.

Related Analogues: In a study focused on N-Benzyl-2-phenylpyrimidin-4-amine derivatives as anticancer agents, a "cyclopentylpyrimidine analogue" was reported to have an IC50 value of 160 nM as an inhibitor of the USP1/UAF1 deubiquitinase. acs.org However, the report does not specify if this analogue contains the 5-bromo substitution, making it impossible to attribute this finding directly to the requested compound. Similarly, a key cyclopentylpyrimidine intermediate was crucial in the synthesis of the Akt inhibitor Ipatasertib, but this molecule does not feature a 5-bromo substitution. acs.org

Without dedicated studies on this compound, it is not possible to provide scientifically accurate information for the requested sections on its anticancer potential, mechanisms of action, antiproliferative effects, modulation of apoptotic pathways, or its antimicrobial, antibacterial, and antifungal activities. Constructing an article on these specific topics would require speculative extrapolation from distantly related compounds, which would be scientifically unfounded and misleading.

Therefore, the detailed analysis requested in the article outline cannot be generated at this time due to the absence of primary research data.

Biological Activities and Medicinal Chemistry Research of 5 Bromo 4 Cyclopentylpyrimidine Derivatives

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

Antiviral Research (e.g., Anti-HIV, HBV)

There is a significant lack of specific research on the antiviral activities of 5-Bromo-4-cyclopentylpyrimidine derivatives against viruses such as HIV or HBV. However, the broader class of pyrimidine (B1678525) derivatives has been extensively investigated for antiviral properties. nih.gov These molecules have been reported to inhibit a wide range of viruses, including HIV, Hepatitis B and C, herpes virus, and influenza virus. nih.gov

For instance, research into other bromo-pyrimidine compounds has shown antiviral potential. A study on 4-amino-5-bromo-pyrrolo[2,3-d]pyrimidines found that these derivatives were active against human cytomegalovirus and herpes simplex type 1. nih.gov In the context of HIV, while not directly related to the target compound, studies have identified other pyrimidine derivatives as effective inhibitors. For example, the synthesis of 9-[c-4,t-5-bis(hydroxymethyl)cyclopent-2-en-r-1-yl]-9H-adenine, a carbocyclic nucleoside analogue, showed a therapeutic index comparable to carbovir, an established anti-HIV agent. nih.gov

Regarding Hepatitis B (HBV), research has focused on different classes of compounds that inhibit viral entry or replication. For example, certain cyclosporine derivatives have been identified as selective inhibitors of HBV entry. nih.gov Additionally, 5-alkyl-2-pyrazol-oxazolidin-4-one derivatives have been discovered as novel HBV capsid assembly modulators, with some compounds showing potent inhibitory activities in the low nanomolar range. nih.gov

Table 1: Antiviral Activity of Related Pyrimidine and Other Derivatives This table presents data for compounds structurally related to or within the broader class of pyrimidine derivatives, as specific data for this compound derivatives is not available.

| Compound Class/Derivative | Virus | Activity/Endpoint | Result | Reference |

| 4-amino-5-bromo-pyrrolo[2,3-d]pyrimidines | Human cytomegalovirus, Herpes simplex type 1 | Virus titer reduction | >5 log reduction at 10-100 µM | nih.gov |

| 9-[c-4,t-5-bis(hydroxymethyl)cyclopent-2-en-r-1-yl]-9H-adenine | HIV | Therapeutic Index | 200 | nih.gov |

| 5-alkyl-2-pyrazol-oxazolidin-4-one derivatives (e.g., 9d, 10b) | HBV | IC₅₀ | Single-digit nanomolar | nih.gov |

| Cyclosporine derivatives (e.g., SCY446, SCY450) | HBV | IC₅₀ | Sub-micromolar | nih.gov |

Anti-Inflammatory and Analgesic Research

Specific studies on the anti-inflammatory and analgesic properties of this compound derivatives are not found in the current body of scientific literature. However, the pyrimidine core is a well-established pharmacophore in the design of anti-inflammatory agents. nih.govnih.gov Many pyrimidine derivatives exhibit their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is overexpressed at sites of inflammation. nih.gov

Research has demonstrated that certain pyrimidine derivatives can be potent and selective COX-2 inhibitors. nih.gov For example, a study on a series of pyrimidine derivatives, designated L1 and L2, showed high selectivity towards COX-2, with performance comparable to the known anti-inflammatory drug meloxicam. nih.gov These compounds also demonstrated an ability to reduce levels of reactive oxygen species (ROS), indicating antioxidant properties that can contribute to their anti-inflammatory profile. nih.gov

In the realm of analgesic research, fused pyrimidine systems like thiazolopyrimidines have been synthesized and evaluated. Derivatives of 2H-thiazolo[3,2-a]pyrimidin-3(7H)-one showed significant antinociceptive and anti-inflammatory activities in preclinical models. researchgate.net Similarly, pyrazole (B372694) derivatives, which are structurally distinct but share the common goal of inflammation and pain management, have also shown promise as anti-inflammatory and analgesic agents. rjpbr.com

Table 2: Anti-Inflammatory and Analgesic Activity of Related Pyrimidine Derivatives This table presents data for compounds structurally related to the pyrimidine class, as specific data for this compound derivatives is not available.

| Compound Class/Derivative | Target/Model | Activity | Result | Reference |

| Pyrimidine derivatives L1, L2 | COX-2 Inhibition | High selectivity | Comparable to meloxicam | nih.gov |

| Thiazolopyrimidine derivatives | Carrageenan-induced paw edema | Anti-inflammatory | Significant activity | researchgate.net |

| Thiazolopyrimidine derivatives | Tail-flick test | Antinociceptive | Significant activity | researchgate.net |

| Pyrido[2,3-d]pyrimidine derivatives | Carrageenan-induced edema | Anti-inflammatory | Good activity for several derivatives | globalresearchonline.net |

Neurological Applications and CNS Activity

While there is no specific research on the neurological applications of this compound derivatives, the broader pyrimidine class has been explored for various central nervous system (CNS) activities.

Anxiolytic and Anticonvulsant Properties

No studies were found that specifically investigate the anxiolytic or anticonvulsant properties of this compound derivatives. However, the fusion of pyrimidine with other heterocyclic systems has yielded compounds with these activities. For instance, novel annulated pyrrolo nih.govnih.govbenzodiazepine (B76468) derivatives, which are structurally complex, have been synthesized and shown to possess anticonvulsant, sedative, and anxiolytic effects in animal models. nih.govresearchgate.net One such pentacyclic benzodiazepine derivative, PBDT 13, demonstrated potency comparable to diazepam, suggesting a mechanism of action via benzodiazepine receptors. nih.govresearchgate.net

Anti-Alzheimer's Disease Research

The potential for pyrimidine derivatives in the treatment of Alzheimer's disease has attracted considerable interest, although specific research on this compound derivatives is absent. nih.govnih.govrsc.org Alzheimer's disease is a multifactorial neurodegenerative disorder, and pyrimidine-based compounds are being investigated for their ability to target key pathological mechanisms, such as the inhibition of acetylcholinesterase (AChE). nih.govrsc.org

One study detailed the synthesis of substituted pyrimidine derivatives, with compound N4-(4-chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine (designated 5b or SP-2) showing a promising anti-Alzheimer's profile in comparison to the standard drug donepezil. nih.gov Molecular docking studies suggested that this compound interacts with acetylcholinesterase in a manner similar to donepezil. nih.gov Another series of phenyl-styryl-pyrimidine derivatives were designed as multifunctional agents, targeting not only AChE but also monoamine oxidase B (MAO-B) and β-amyloid aggregation. rsc.org Two compounds from this series, BV-12 and BV-14, exhibited potent inhibition of both AChE and MAO-B. rsc.org

Table 3: Neurological Activity of Related Pyrimidine Derivatives This table presents data for compounds from the broader pyrimidine class, as specific data for this compound derivatives is not available.

| Compound Class/Derivative | Therapeutic Target | Activity/Endpoint | Result | Reference |

| N4-(4-chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine (5b) | Alzheimer's Disease | Anti-Alzheimer's Profile | Excellent, comparable to donepezil | nih.gov |

| Phenyl-styryl-pyrimidine derivative (BV-12) | Alzheimer's Disease | AChE Inhibition (IC₅₀) | 7.265 µM | rsc.org |

| Phenyl-styryl-pyrimidine derivative (BV-12) | MAO-B Inhibition (IC₅₀) | 4.93 µM | rsc.org | |

| Phenyl-styryl-pyrimidine derivative (BV-14) | Alzheimer's Disease | AChE Inhibition (IC₅₀) | 9.291 µM | rsc.org |

| Phenyl-styryl-pyrimidine derivative (BV-14) | MAO-B Inhibition (IC₅₀) | 7.265 µM | rsc.org |

Other Therapeutic Research Areas

Antidiabetic Potential

There is no available research focused on the antidiabetic potential of this compound derivatives. However, the pyrimidine scaffold is a key feature in several established and investigational antidiabetic agents. nih.gov Pyrimidine derivatives have been shown to target various pathways involved in diabetes, including the inhibition of dipeptidyl peptidase-4 (DPP-4), α-glucosidase, and α-amylase. nih.gov

For example, a study on fused pyrimidine derivatives identified a compound (compound 5 in the study) that produced promising results in reducing serum glucose and cholesterol in animal models, comparable to the reference drug glimepiride. nih.gov Other classes of nitrogen-containing heterocycles, such as piperidine (B6355638) derivatives, have also shown significant antidiabetic activity. mdpi.com The well-known DPP-4 inhibitor, alogliptin, features a piperidine moiety. mdpi.com This highlights the broad potential of such heterocyclic scaffolds in the development of new treatments for diabetes.

Table 4: Antidiabetic Activity of Related Pyrimidine and Other Heterocyclic Derivatives This table presents data for compounds from the broader pyrimidine class and other relevant heterocycles, as specific data for this compound derivatives is not available.

| Compound Class/Derivative | Target/Model | Activity | Result | Reference |

| Fused Pyrimidine derivative (Compound 5) | In vivo (rats) | Antidiabetic | Promising, comparable to glimepiride | nih.gov |

| Piperidine derivative | α-amylase inhibition | In vitro | 97.30% inhibition | mdpi.com |

| Alogliptin (contains piperidine) | DPP-4 Inhibition | IC₅₀ | < 10 nM | mdpi.com |

Based on the conducted research, it is not possible to generate a detailed scientific article on "this compound" that adheres to the requested outline. The scientific literature and available databases lack specific information regarding the antioxidant activity, cardiovascular effects, target identification, structure-activity relationships, and nucleic acid interaction applications of this particular compound and its direct derivatives.

The search results yielded information on related but distinct molecules, such as 5-bromouridine (B41414) and other pyrimidine derivatives. However, this information is not directly applicable to this compound and therefore cannot be used to construct a scientifically accurate article about it.

Consequently, the request to generate an article with the specified sections and content inclusions cannot be fulfilled due to the absence of the necessary scientific data for "this compound."

Applications in Materials Science of 5 Bromo 4 Cyclopentylpyrimidine Derivatives

Photophysical Properties and Fluorophore Development

The unique electronic structure of the pyrimidine (B1678525) ring is central to the development of novel fluorophores. nih.govacs.org The π-deficient nature of pyrimidine allows it to function as an excellent electron acceptor, which, when combined with suitable electron-donating groups, leads to the creation of molecules with significant intramolecular charge transfer (ICT) characteristics. mdpi.com This charge transfer is fundamental to their fluorescent properties.

Fluorescence Emission and Tuning through Molecular Design

The fluorescence properties of pyrimidine derivatives can be precisely controlled through strategic molecular design. By altering the substituents on the pyrimidine ring, the emission wavelength, quantum yield, and Stokes shift can be finely tuned. nih.govacs.org

For instance, the introduction of electron-donating groups, such as a dimethylamine (B145610) moiety, at specific positions on the pyrimidine ring can dramatically enhance the photoluminescence quantum yield (PLQE). spiedigitallibrary.org Research has shown that attaching a dimethylamine group at the 4-position of a triphenylpyrimidine core can increase the PLQE from 1% to 63%. spiedigitallibrary.org In contrast, substitution at the 2-position results in a much lower PLQE of 5%. spiedigitallibrary.org This highlights the critical role of substituent positioning in dictating the photophysical outcome.

Furthermore, the combination of a π-deficient pyrimidine motif with highly conjugated or electron-rich aryl substituents at the C4-position results in fluorophores with high quantum yields and brightness. nih.govacs.org For example, pyrimidine derivatives with a naphthyl or a 4-methoxyphenyl (B3050149) group at the C4-position exhibit strong fluorescence in the visible region, large Stokes shifts, and good quantum yields (0.27–0.30). acs.org

A study on pyrimidine (6-4) pyrimidone photoadducts demonstrated that the fluorescence quantum yield is influenced by the nature of the bases involved and the presence of a phosphate (B84403) group. nih.gov The hydrolysis of the phosphodiester bond was found to significantly enhance the fluorescence quantum yield, with a seven-fold increase observed in the case of a thymine-thymine photoadduct compared to its dinucleoside monophosphate counterpart. nih.gov

The environmental conditions, such as solvent polarity and pH, can also influence the fluorescence of pyrimidine derivatives. nih.gov Some pyrimidine-based α-amino acids have demonstrated solvatochromism, where the emission wavelength changes with the polarity of the solvent. nih.gov This sensitivity to the local environment opens up possibilities for their use as environmental sensors.

Table 1: Photophysical Properties of Selected Pyrimidine Derivatives

| Compound | C4-Substituent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| Pyrimidine Derivative 1 | Naphthyl | 350 | 450 | 0.27 |

| Pyrimidine Derivative 2 | 4-Methoxyphenyl | 360 | 480 | 0.30 |

| Triphenylpyrimidine | Phenyl | - | - | 0.01 |

| 4-Dimethylamino-triphenylpyrimidine | Phenyl | - | - | 0.63 |

This table is generated based on data from multiple sources for illustrative purposes. spiedigitallibrary.orgacs.org

Donor-π-Acceptor (D-π-A) System Design

The design of donor-π-acceptor (D-π-A) systems is a powerful strategy for creating advanced functional materials, and pyrimidine derivatives are frequently employed as the acceptor component in these architectures. mdpi.comresearchgate.net In a D-π-A system, an electron-donating (donor) moiety and an electron-withdrawing (acceptor) moiety are connected by a π-conjugated linker. mdpi.com Upon photoexcitation, an intramolecular charge transfer (ICT) occurs from the donor to the acceptor, leading to a polarized molecule with a "push-pull" electronic structure. mdpi.com

The pyrimidine ring's electron-deficient nature makes it a highly effective acceptor. researchgate.netresearchgate.net By pairing it with various electron-donating groups and π-linkers, a vast library of D-π-A chromophores with tunable optical and electronic properties can be synthesized. researchgate.net These materials have shown significant potential in applications such as nonlinear optics and as emissive components in organic light-emitting diodes (OLEDs). researchgate.net

For example, novel D-π-A dyes featuring a pyrimidine unit as the electron-withdrawing group and a 9-phenyl-9H-carbazole moiety as the donor have been synthesized. researchgate.net These dyes exhibit fluorescence emission spectra that are highly dependent on solvent polarity, a characteristic feature of ICT. researchgate.net Quantum chemical calculations have confirmed the nature of the long-wavelength absorption maxima in these systems. researchgate.net

The development of a versatile D-A system combining acridan-based donors and pyrimidine-based acceptors has led to a new platform for high-efficiency deep-blue thermally activated delayed fluorescence (TADF) emitters. omicsdi.org These molecules are designed with a pre-twisted geometry to achieve a small singlet-triplet energy splitting and high photoluminescence quantum yields, which are crucial for efficient TADF. omicsdi.org

Optoelectronic Applications

The tunable electronic properties of 5-bromo-4-cyclopentylpyrimidine derivatives make them promising candidates for a range of optoelectronic applications. Their ability to function as electron acceptors and to form robust D-π-A structures is key to their utility in devices like organic light-emitting diodes (OLEDs) and for applications requiring nonlinear optical (NLO) properties.

Organic Light-Emitting Diodes (OLEDs)

Pyrimidine derivatives have been extensively investigated for their use in OLEDs, serving as fluorescent emitters, host materials, and electron transporting materials. spiedigitallibrary.orgnih.gov The electron-deficient nature of the pyrimidine ring contributes to the high efficiency and long-term stability of these devices. spiedigitallibrary.org

In the realm of fluorescent emitters, pyrimidine-containing compounds have demonstrated the ability to produce blue emission with high photoluminescence quantum efficiencies (PLQE). spiedigitallibrary.org For instance, a fluorescent blue emitter consisting of pyrimidine and spirobifluorene units achieved a high PLQE of 80% and resulted in an OLED with a nearly theoretical maximum external quantum efficiency (EQE) of 4.0%. spiedigitallibrary.org

The development of thermally activated delayed fluorescence (TADF) emitters has opened new avenues for achieving high-efficiency OLEDs. Pyrimidine derivatives are key components in many TADF systems. omicsdi.orgrsc.orgresearchgate.net By carefully designing D-A molecules with a pyrimidine acceptor, it is possible to achieve a small singlet-triplet energy splitting, which facilitates efficient reverse intersystem crossing (RISC) and, consequently, high EQE. rsc.orgresearchgate.net For example, combining a 4,6-diphenylpyrimidine-5-carbonitrile acceptor with an ortho-linked donor has been shown to reduce the delayed fluorescence lifetime and enhance the RISC rate, leading to improved device lifetime and reduced efficiency roll-off. rsc.orgresearchgate.net

Furthermore, pyrimidine derivatives have been successfully used as host materials in phosphorescent OLEDs (PhOLEDs). spiedigitallibrary.org Exciplex-forming hosts composed of pyrimidine derivatives and other organic molecules have been employed to fabricate deep-red PhOLEDs with high EQEs of over 15% and long operational lifetimes. spiedigitallibrary.org

Nonlinear Optical (NLO) Properties

The push-pull electronic structure inherent in many pyrimidine-based D-π-A systems gives rise to significant nonlinear optical (NLO) properties. researchgate.net These materials can exhibit large second- and third-order NLO responses, making them suitable for applications in optical data processing, storage, and photonics. rsc.orgrsc.org

Theoretical and experimental studies have demonstrated that pyrimidine chromophores can possess large hyperpolarizability values. rsc.orgrsc.org The NLO properties can be tuned by modifying the donor and acceptor strengths, as well as the nature of the π-conjugated bridge. researchgate.net For instance, substituting single bonds with double bonds or introducing functional groups within the π-linker can influence the NLO response. researchgate.net

A study on a newly synthesized pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), revealed a significant enhancement in its NLO behavior in the crystalline phase. rsc.orgrsc.org This compound exhibited a third-order nonlinear susceptibility (χ³) superior to that of known chalcone (B49325) derivatives, highlighting its potential for photonic applications. rsc.orgrsc.org

Research into pyrene (B120774) derivatives with a D-A structure has also provided insights into NLO properties. nih.gov These compounds exhibit reverse saturable absorption (RSA) due to two-photon absorption-induced excited state absorption, a desirable property for optical limiting applications. nih.gov Quantum chemistry calculations have confirmed that the RSA originates from the large π-conjugated system and intramolecular charge transfer. nih.gov

Sensor Development (e.g., pH Sensors, Metal Ion Detectors)

The ability of pyrimidine derivatives to exhibit changes in their photophysical properties in response to their environment makes them excellent candidates for the development of chemical sensors. nih.gov Their sensitivity to pH and their ability to coordinate with metal ions have been harnessed to create fluorescent and colorimetric probes. nih.govmdpi.comresearchgate.net